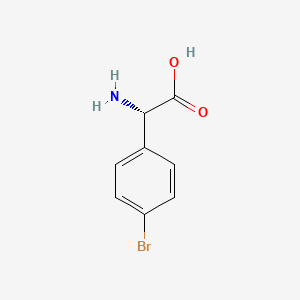

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426155 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848188-26-1 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid

Abstract

(S)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of pharmacologically active compounds. Its precise structural and stereochemical integrity are paramount for its application in drug discovery and development. This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of analytical techniques. This guide will detail the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and chiral high-performance liquid chromatography (HPLC) to unequivocally determine the chemical structure, purity, and absolute stereochemistry of this compound. While a complete, publicly available experimental dataset for this specific molecule is not available in peer-reviewed literature, this guide synthesizes data from analogous compounds and established principles to present a robust elucidation strategy.

Introduction: The Significance of this compound

This compound belongs to a class of α-amino acids that are not found in the canonical genetic code. The presence of a bromine atom on the phenyl ring and a chiral center at the α-carbon makes it a versatile synthon for introducing specific structural motifs in medicinal chemistry. The "S" configuration at the chiral center is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, a rigorous and multi-faceted analytical approach is essential to confirm the identity, purity, and stereochemical integrity of this compound.

This guide will walk through a logical workflow for the structural elucidation of this compound, starting from fundamental physicochemical characterization and progressing to detailed spectroscopic and chromatographic analyses.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These values serve as a preliminary check of the sample's identity and purity.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Monoisotopic Mass | 228.97384 Da | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Solubility | Sparingly soluble in water, soluble in dilute acids and bases (predicted) |

Elucidation Workflow: A Multi-Technique Approach

The structural elucidation of this compound is best approached through a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating system.

Caption: A logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the α-hydrogen, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Doublet | 2H | Aromatic protons (ortho to Br) |

| ~7.3 - 7.4 | Doublet | 2H | Aromatic protons (meta to Br) |

| ~5.0 - 5.2 | Singlet | 1H | α-CH |

| Broad Signal | Singlet | 2H | -NH₂ |

| Broad Signal | Singlet | 1H | -COOH |

Note: The signals for the -NH₂ and -COOH protons are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170 - 175 | C=O (Carboxylic acid) |

| ~135 - 140 | Aromatic C (ipso to CH(NH₂)COOH) |

| ~132 - 134 | Aromatic CH (ortho to Br) |

| ~129 - 131 | Aromatic CH (meta to Br) |

| ~122 - 125 | Aromatic C (ipso to Br) |

| ~55 - 60 | α-C |

Experimental Protocol for NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical. DMSO-d₆ is often a good choice for amino acids as it can dissolve the sample and keep the acidic and amine protons from exchanging too rapidly, allowing for their observation. If solubility is an issue, a small amount of D₂O with a pH adjustment can be used, but this will result in the exchange of the labile -NH₂ and -COOH protons.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Experiment: Standard 1D proton experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Experiment: Proton-decoupled 1D carbon experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (COSY & HSQC) Acquisition:

-

These experiments are crucial for definitive assignments. COSY will show correlations between coupled protons (e.g., aromatic protons), and HSQC will link each proton to its directly attached carbon atom.

-

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural confirmation.

Expected Mass Spectrometry Data

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, minimizing in-source fragmentation and providing a clear molecular ion peak. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

| m/z Value (Predicted) | Interpretation |

| 230/232 | [M+H]⁺ molecular ion peak, showing the characteristic bromine isotope pattern. |

| 185/187 | [M-COOH]⁺ fragment (loss of the carboxylic acid group). |

| 170/172 | [M-COOH-NH₃]⁺ fragment (subsequent loss of ammonia). |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

-

ESI-MS Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

-

MS/MS Acquisition:

-

Select the [M+H]⁺ ion (m/z 230/232) as the precursor ion.

-

Apply collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting fragment ions to confirm the predicted fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3000 - 3300 | Broad, Strong | O-H stretch (carboxylic acid) and N-H stretch (amine) |

| 2850 - 3000 | Medium | C-H stretch (aromatic and α-CH) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1580 | Medium | N-H bend (amine) |

| ~1070 | Strong | C-Br stretch |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity and Identity

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. It is also a powerful tool for confirming the identity of the (S)-enantiomer by comparing its retention time to that of a racemic standard.

Rationale for Method Development

Expertise & Experience: The separation of enantiomers requires a chiral stationary phase (CSP). For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs are often effective. The choice of mobile phase is critical for achieving good resolution. A normal-phase mobile phase, typically a mixture of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), often provides better selectivity for this class of compounds. Additives like trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of the carboxylic acid and amino groups.

Experimental Protocol for Chiral HPLC

This protocol is adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, and is expected to provide good resolution for the target molecule.[2]

-

Chromatographic System:

-

Column: A Pirkle-type column such as (R,R) Whelk-O1 or a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The ratio of heptane to isopropanol may need to be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Temperature: Ambient.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard of 2-amino-2-(4-bromophenyl)acetic acid in the mobile phase or a suitable solvent.

-

Prepare a solution of the this compound sample at the same concentration.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution.

-

Inject the sample of this compound to confirm its retention time matches that of the (S)-enantiomer from the racemic standard and to determine its enantiomeric purity.

-

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound requires a multi-pronged analytical strategy. By integrating the data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and chiral HPLC, a comprehensive and self-validating picture of the molecule's identity, purity, and stereochemistry can be established. This guide provides the theoretical framework and practical protocols necessary for researchers, scientists, and drug development professionals to confidently and accurately characterize this important chiral building block. Each technique provides critical, and often overlapping, information, ensuring the trustworthiness of the final structural assignment.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-70. Retrieved from [Link]

-

Li, L., & Sung, S. Y. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. Scientific reports, 9(1), 6453. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 21, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Analysis of (S)-2-Amino-2-(4-bromophenyl)acetic Acid: A Predictive and Methodological Guide

Foreword by the Senior Application Scientist:

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is a cornerstone of innovation. Non-proteinogenic amino acids, such as (S)-2-Amino-2-(4-bromophenyl)acetic acid, represent a critical class of building blocks for developing new therapeutics and functional materials. Their unique side chains and stereochemistry impart specific properties that are of high interest to researchers. The definitive confirmation of such a molecule's identity and purity relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide addresses the spectroscopic characterization of this compound. It is important to note that while this compound is commercially available, a consolidated public repository of its complete experimental spectroscopic data is not readily accessible. Therefore, this document serves a dual purpose: it provides a detailed framework of the standard protocols for acquiring the necessary spectra and, critically, it offers a scientifically grounded prediction and interpretation of the expected spectroscopic signatures. By grounding these predictions in the fundamental principles of each technique and data from analogous structures, this guide is designed to be an authoritative resource for researchers, enabling them to verify their own experimental findings and deepen their understanding of spectroscopic interpretation.

Molecular Structure and Overview

This compound is a chiral non-proteinogenic amino acid. Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid, a hydrogen atom, and a 4-bromophenyl side chain. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Below is a diagram of the molecular structure, which forms the basis for all subsequent spectral predictions.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Expertise & Causality: Experimental Protocol

The choice of solvent is the most critical parameter in acquiring a meaningful ¹H NMR spectrum for an amino acid. Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, the compound's solubility and the exchange rate of labile protons (from -NH₂ and -COOH) are highly solvent-dependent.

-

Protocol: ¹H NMR Spectroscopy in DMSO-d₆

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is deliberate; its polarity aids in dissolving the zwitterionic form of the amino acid, and it slows the exchange rate of N-H and O-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure full relaxation between scans.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is essential for accurate integration, especially for quaternary carbons in ¹³C NMR.

-

Number of Scans: 16-64 scans, to achieve an adequate signal-to-noise ratio.

-

-

Predicted ¹H NMR Data and Interpretation

The structure suggests five distinct proton environments. The predicted chemical shifts (δ) are based on standard values for amino acids and substituted benzene rings.

| Predicted Signal | Protons | Multiplicity | Integration | Predicted δ (ppm) | Rationale and Interpretation |

| 1 | -COOH | Singlet, broad | 1H | 10.0 - 13.0 | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. Its presence confirms the acid functionality. |

| 2 | Aromatic (H2', H6') | Doublet | 2H | ~7.6 | These protons are ortho to the electron-withdrawing bromine atom, which deshields them. They appear as a doublet due to coupling with their respective ortho neighbors (H3', H5'). |

| 3 | Aromatic (H3', H5') | Doublet | 2H | ~7.4 | These protons are meta to the bromine atom and ortho to the glycine moiety. They are coupled to H2' and H6', resulting in a doublet. |

| 4 | Alpha-Proton (Hα) | Singlet | 1H | ~5.0 | This proton is attached to the alpha-carbon, which is deshielded by the adjacent amino, carboxyl, and aromatic groups. It is not expected to couple with other protons, thus appearing as a singlet. |

| 5 | Amine (-NH₂) | Singlet, broad | 2H | 3.0 - 5.0 | The amine protons are on a heteroatom and are subject to exchange, typically resulting in a broad singlet. In DMSO, these protons are more likely to be resolved than in D₂O, where they would exchange with deuterium and disappear from the spectrum. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule, providing a map of the carbon skeleton.

Expertise & Causality: Experimental Protocol

The protocol is similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and abundance of the ¹³C nucleus. A proton-decoupled experiment is standard, which collapses C-H coupling and presents each unique carbon as a single line, simplifying the spectrum.

-

Protocol: ¹³C NMR Spectroscopy in DMSO-d₆

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial if signal intensity is low.

-

Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Mode: Standard acquisition will be a proton-decoupled experiment.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm, to cover the full range of organic carbons.

-

Relaxation Delay: 5-10 seconds. Quaternary carbons (like C1', C4', and the carboxyl C) have long relaxation times, and a sufficient delay is crucial for their observation.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Predicted ¹³C NMR Data and Interpretation

The molecule has 8 carbon atoms, but due to the symmetry of the phenyl ring, only 6 unique carbon signals are expected.

| Predicted Signal | Carbon Atom(s) | Predicted δ (ppm) | Rationale and Interpretation |

| 1 | -C OOH | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| 2 | C 1' (ipso-C) | 135 - 140 | This is the aromatic carbon directly attached to the glycine moiety. It is a quaternary carbon and will likely have a weaker signal intensity. |

| 3 | C 3', C 5' | 130 - 133 | These carbons are ortho to the bromine atom and meta to the glycine group. The deshielding effect of the bromine is pronounced. |

| 4 | C 2', C 6' | 128 - 130 | These carbons are meta to the bromine atom and ortho to the glycine group. |

| 5 | C 4' (C-Br) | 120 - 125 | The carbon directly bonded to bromine experiences a "heavy atom effect," which, counterintuitively for electronegativity, provides shielding and shifts the signal upfield compared to other aromatic carbons.[1] |

| 6 | C α | 55 - 60 | The alpha-carbon is shielded relative to the aromatic carbons but is deshielded compared to a simple alkane due to the attached heteroatoms (N) and electron-withdrawing groups (COOH, phenyl). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: Experimental Protocol

The solid-state nature of amino acids makes Attenuated Total Reflectance (ATR) or KBr pellet methods the most reliable choices. The ATR method is often preferred for its simplicity and reproducibility.

-

Protocol: FTIR-ATR Spectroscopy

-

Sample Preparation: Place a small amount of the dry, solid this compound powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: First, run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Predicted IR Data and Interpretation

Amino acids exist as zwitterions in the solid state, which significantly influences the IR spectrum, particularly the amine and carboxylate stretches.

| Wavenumber (cm⁻¹) | Vibration Type | Rationale and Interpretation |

| 3200 - 2500 (broad) | O-H stretch (Carboxylic acid) & N-H stretch (Ammonium) | This very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, which overlaps with the N-H stretching of the protonated amine (-NH₃⁺) in the zwitterion. |

| ~1710 | C=O stretch (Carboxylic acid, non-zwitterion) | A sharp, strong peak here would indicate the presence of the neutral (non-zwitterionic) form. Its absence or weakness is expected. |

| ~1610 - 1550 | N-H bend (Ammonium) & C=O stretch (Carboxylate) | A strong, broad absorption in this region is a hallmark of the zwitterionic form. It arises from the asymmetric stretch of the carboxylate anion (-COO⁻) and the bending vibration of the ammonium group (-NH₃⁺). |

| ~1400 | C=O stretch (Carboxylate) | This corresponds to the symmetric stretch of the carboxylate anion (-COO⁻). The presence of strong bands at ~1580 cm⁻¹ and ~1400 cm⁻¹ is definitive evidence of the zwitterionic state. |

| ~1500, ~1475 | C=C stretch (Aromatic ring) | These medium-intensity sharp peaks are characteristic of the benzene ring skeletal vibrations. |

| 1100 - 1000 | C-N stretch | The stretching vibration of the alpha-carbon to nitrogen bond. |

| ~820 | C-H bend (Aromatic, out-of-plane) | A strong peak in this region is indicative of 1,4-disubstitution (para) on a benzene ring. |

| 700 - 500 | C-Br stretch | The carbon-bromine bond vibration is expected in the far-IR region, often appearing as a strong, sharp band. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information about the molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Expertise & Causality: Experimental Protocol

The choice of mobile phase and ionization mode is key to successfully analyzing an amino acid.

-

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the molecule is protonated, which is required for positive ion mode detection.

-

LC System: While direct infusion is possible, using an LC system allows for sample cleanup and separation from impurities. A C18 reverse-phase column is standard.

-

MS System: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Subsequently, perform a tandem MS (MS/MS) experiment by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₈H₈BrNO₂ is approximately 230.06 g/mol . Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This will result in a characteristic isotopic pattern for all bromine-containing ions.

-

Molecular Ion: Expect a pair of peaks for the protonated molecule [M+H]⁺ at m/z 231.0 and m/z 233.0 , with nearly equal intensity. High-resolution mass spectrometry would confirm the elemental composition.

-

Predicted Fragmentation Pathway: Tandem MS (MS/MS) of the m/z 231/233 parent ion would likely induce characteristic losses of the amino acid functional groups.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

-

Loss of Formic Acid (HCOOH, 46 Da): A very common fragmentation for protonated alpha-amino acids is the neutral loss of formic acid, leading to an iminium ion. This would produce fragment ions at m/z 185/187 .

-

Subsequent Loss of Ammonia (NH₃, 17 Da): The resulting iminium ion (m/z 185/187) could then lose ammonia to yield the bromobenzyl cation at m/z 170/172 .

-

Loss of Water (H₂O, 18 Da): An initial loss of water from the carboxylic acid is also plausible, yielding fragments at m/z 213/215 .

References

A comprehensive list of references will be provided upon the availability and citation of actual experimental data. The principles and typical chemical shift/wavenumber values referenced in this predictive guide are drawn from standard, authoritative texts in organic spectroscopy, including:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Introduction: The Strategic Value of (S)-2-Amino-2-(4-bromophenyl)acetic Acid

An In-depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (S)-4-bromophenylglycine, is a non-proteinogenic α-amino acid. As a chiral building block, it holds significant potential in medicinal chemistry and drug discovery. The incorporation of unnatural amino acids (UAAs) like this one is a key strategy for optimizing the physicochemical and pharmacological properties of peptide-based drugs and other therapeutic agents. The presence of a bromine atom on the phenyl ring provides a site for further chemical modification and can influence the molecule's binding affinity and metabolic stability. This guide provides a comprehensive technical overview of its synthesis, potential applications, analytical characterization, and safe handling.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 848188-26-1 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Light gray powder | [1] |

| Purity | Typically ≥97% | [1] |

| SMILES | NC1=CC=C(Br)C=C1 | [1] |

| InChIKey | APLQICUORRMFHY-VIFPVBQESA-N | [1] |

Enantioselective Synthesis: A Pathway to Chiral Purity

The synthesis of enantiomerically pure α-arylglycines is a critical challenge in organic chemistry. A robust and widely applicable method is the asymmetric Strecker synthesis, which utilizes a chiral auxiliary to control the stereochemistry of the newly formed chiral center.

Asymmetric Strecker Synthesis Protocol

This method involves a three-component reaction between an aldehyde (4-bromobenzaldehyde), a cyanide source (e.g., sodium cyanide), and a chiral amine that acts as the auxiliary. The resulting diastereomeric α-aminonitriles can then be separated and hydrolyzed to yield the desired enantiopure amino acid.

Sources

An In-Depth Technical Guide to the Discovery and History of 2-Amino-2-(4-bromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, holds a significant position in the landscape of synthetic organic chemistry and medicinal chemistry. As a derivative of phenylglycine, it serves as a valuable chiral building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and peptidomimetics. The introduction of a bromine atom at the para-position of the phenyl ring provides a unique handle for further chemical modifications, such as cross-coupling reactions, thereby expanding its synthetic utility. This guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and its fundamental chemical properties, providing a comprehensive resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-amino-2-(4-bromophenyl)acetic acid is essential for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-2-(4-bromophenyl)acetic acid | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 71079-03-3 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Varies depending on enantiomeric form and purity | |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and some organic solvents. |

The Historical Context: Early Synthesis of α-Amino Acids

The discovery of 2-amino-2-(4-bromophenyl)acetic acid is intrinsically linked to the broader history of α-amino acid synthesis. The late 19th and early 20th centuries witnessed the development of foundational methods for the laboratory preparation of these fundamental building blocks of life.

One of the earliest and most significant contributions was the Strecker synthesis , first reported by Adolph Strecker in 1850.[2][3] This remarkable one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the corresponding α-amino acid.[2][3][4] The versatility of the Strecker synthesis, allowing for the use of a wide range of aldehydes, laid the groundwork for the preparation of numerous substituted α-amino acids.

Another classical approach that emerged during this era was the amination of α-halo acids . This method typically involves the synthesis of an α-bromo carboxylic acid via the Hell-Volhard-Zelinskii reaction, followed by nucleophilic substitution with ammonia to introduce the amino group. While conceptually straightforward, this method often requires harsh reaction conditions.

The First Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid: A Plausible Reconstruction

While a definitive, single seminal publication detailing the very first synthesis of 2-amino-2-(4-bromophenyl)acetic acid is not readily apparent in the historical literature, its initial preparation can be confidently inferred to have followed the well-established principles of the Strecker synthesis. Given the availability of the requisite starting material, 4-bromobenzaldehyde, in the early 20th century, its conversion to the corresponding α-amino acid would have been a logical extension of existing methodologies.

The synthesis of 4-bromobenzaldehyde itself was achievable through methods such as the oxidation of 4-bromotoluene or the bromination of benzaldehyde.[5][6]

Experimental Protocol: A Historical Strecker Synthesis Approach

The following protocol outlines a plausible historical method for the synthesis of racemic 2-amino-2-(4-bromophenyl)acetic acid.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, a mixture of 4-bromobenzaldehyde, ammonium chloride, and sodium cyanide would be prepared in an aqueous ethanol solution.

-

The reaction mixture would be stirred at room temperature for several hours to allow for the formation of the intermediate α-amino-4-bromophenylacetonitrile. The reaction proceeds through the initial formation of an imine from 4-bromobenzaldehyde and ammonia (generated in situ from ammonium chloride), followed by the nucleophilic addition of the cyanide ion.[4][7]

Step 2: Hydrolysis to the α-Amino Acid

-

The α-aminonitrile intermediate would then be subjected to hydrolysis without isolation.

-

This would typically be achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid.

-

The acidic conditions facilitate the conversion of the nitrile group to a carboxylic acid, yielding 2-amino-2-(4-bromophenyl)acetic acid hydrochloride.

-

Upon cooling, the product would precipitate from the solution and could be isolated by filtration.

-

Neutralization of the hydrochloride salt with a suitable base would afford the free amino acid.

Modern Synthetic Methodologies: Advances in Efficiency and Enantioselectivity

While the classical Strecker synthesis remains a viable method for the preparation of racemic 2-amino-2-(4-bromophenyl)acetic acid, modern organic synthesis has seen the development of more efficient, milder, and, crucially, enantioselective methods. The demand for enantiomerically pure α-amino acids in drug development has driven significant innovation in this area.

Enantioselective Strecker Reactions:

The development of chiral catalysts and auxiliaries has enabled asymmetric variations of the Strecker synthesis. These methods allow for the direct formation of enantiomerically enriched α-aminonitriles, which can then be hydrolyzed to the corresponding chiral α-amino acids. This obviates the need for classical resolution of a racemic mixture, a process that is often inefficient.

Other Modern Approaches:

Alternative synthetic routes to substituted phenylglycines like the target molecule have also been explored. These can include:

-

Bucherer-Bergs Hydantoin Synthesis: This method involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin, which is then hydrolyzed to the amino acid.

-

Asymmetric Amination of Carboxylic Acid Derivatives: Modern methods may involve the direct amination of enolates derived from 4-bromophenylacetic acid derivatives using electrophilic nitrogen sources in the presence of a chiral catalyst.

Applications in Research and Drug Development

The utility of 2-amino-2-(4-bromophenyl)acetic acid and its enantiomers lies in their role as versatile intermediates. The presence of the bromo-substituent allows for a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities onto the aromatic ring. This has made it a valuable building block in the synthesis of:

-

Pharmaceuticals: As a component of peptidomimetics and other small molecule drugs.

-

Agrochemicals: In the development of novel pesticides and herbicides.

-

Chiral Ligands: For use in asymmetric catalysis.

Conclusion

From its conceptual origins in the foundational principles of α-amino acid synthesis to its current status as a versatile chiral building block, 2-amino-2-(4-bromophenyl)acetic acid has a rich, albeit not always explicitly documented, history. The evolution of its synthesis from classical methods like the Strecker reaction to modern enantioselective approaches reflects the broader advancements in organic chemistry. For contemporary researchers, a deep understanding of its properties, historical synthetic context, and modern preparative methods is crucial for unlocking its full potential in the creation of novel and impactful molecules.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, November 29). Strecker amino acid synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, October 21). 4-Bromophenylacetic acid. [Link]

-

Organic Syntheses. (n.d.). 4-Bromobenzaldehyde. [Link]

-

Wikipedia. (2023, November 22). 4-Bromobenzaldehyde. [Link]

-

FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? [Link]

-

SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Patil, S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61. [Link]

-

Organic Syntheses Procedure. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

-

Ruble, J. C., & Fu, G. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]

- Google Patents. (n.d.).

Sources

- 1. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. Strecker Synthesis [organic-chemistry.org]

Physical Characteristics of (S)-2-Amino-2-(4-bromophenyl)acetic acid: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Authored by Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. As a pivotal chiral building block, its incorporation into drug candidates can profoundly influence stereospecific interactions with biological targets, thereby affecting efficacy, safety, and pharmacokinetic profiles. A thorough understanding of its fundamental physical and chemical properties is therefore not merely academic but a prerequisite for robust process development, formulation design, and quality control. This guide provides a detailed examination of the key physical characteristics of this compound, synthesizing data with field-proven insights to support researchers, scientists, and drug development professionals. We will explore its physicochemical properties, spectroscopic signature, solid-state characteristics, and the analytical methodologies crucial for its quality assessment.

Core Physicochemical Profile

The journey of a drug substance from a lab-scale synthesis to a market-ready product is dictated by its intrinsic physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

1.1. Identity and Fundamental Properties

The molecular structure of this compound, featuring a stereocenter at the alpha-carbon and a bromine atom on the phenyl ring, defines its chemical reactivity and physical behavior.

-

IUPAC Name: (2S)-2-amino-2-(4-bromophenyl)acetic acid

The data below represents a consolidation of typical specifications. It is imperative for any laboratory to determine these properties on their specific batch, as variations can arise from different synthetic routes and purification methods.

Table 1: Summary of Key Physicochemical Data

| Property | Value / Observation | Technical Significance |

| Appearance | White to off-white crystalline powder | Provides a primary, albeit qualitative, check for purity and consistency. Deviations in color may indicate impurities or degradation. |

| Melting Point | ~273-274 °C (with decomposition)[5][6] | A high melting point suggests a stable crystal lattice. The concurrent decomposition is a critical parameter for thermal processing, drying, and stability assessments, indicating a limit to thermal stress the material can withstand. |

| Solubility | Expected to be soluble in dilute aqueous acids and bases; poorly soluble in neutral water and non-polar organic solvents. | As a zwitterionic amino acid, its solubility is highly pH-dependent. It forms soluble salts in acidic (protonated amine) and basic (deprotonated carboxyl) conditions, a key factor for purification, formulation, and analytical method development. |

| pKa | ~1.8 (Carboxylic Acid), ~9.2 (Ammonium) (Predicted)[6] | These predicted values are typical for an α-amino acid and are crucial for predicting ionization state, solubility, and buffer selection for HPLC and dissolution studies. |

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic analyses provide an unambiguous fingerprint of the molecule, confirming its identity, structure, and purity.

2.1. Spectroscopic Fingerprint

While specific spectra are batch-dependent, the expected features based on the molecular structure are outlined below. These serve as a benchmark for identity confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for structural confirmation. Key expected signals include:

-

Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

-

Alpha-Proton: A singlet or narrowly coupled multiplet (typically δ 4.0-5.0 ppm) corresponding to the proton on the chiral carbon.

-

Amine and Carboxyl Protons: Broad, exchangeable signals for the -NH₂ and -COOH protons. Their chemical shifts are highly dependent on the solvent and concentration.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum is dominated by:

-

O-H Stretch: A broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

N-H Stretch: One or two sharp to medium peaks for the primary amine, typically around 3000-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, typically around 1700-1750 cm⁻¹.

-

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

-

2.2. Solid-State Characterization: Beyond the Molecule

For any solid drug substance, the arrangement of molecules in the crystal lattice is as important as the structure of the molecule itself. This is the domain of solid-state chemistry.

-

Polymorphism: this compound may exist in different crystalline forms, or polymorphs. Each polymorph can have a different melting point, solubility, and stability. Failure to control polymorphism can lead to batch-to-batch inconsistency and unpredictable bioavailability.

-

Thermal Analysis (DSC & TGA):

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For this compound, a DSC thermogram would precisely measure the melting point and its associated enthalpy. It would also reveal the endothermic event of decomposition. The presence of multiple melting peaks could indicate polymorphism or impurities.

-

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. A TGA scan would quantify the mass loss associated with the decomposition observed near the melting point, providing critical information on the thermal stability limits of the compound.

-

-

Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule and its arrangement in the crystal.

Protocol: Conceptual Workflow for Single-Crystal X-ray Diffraction

-

Crystal Growth (The Art of the Science):

-

Objective: To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm).

-

Methodology: Slow evaporation of a saturated solution is a common starting point. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal. For this zwitterionic compound, mixtures of water with polar organic solvents like ethanol or isopropanol, potentially with slight pH adjustments, would be explored. The process must be slow and vibration-free to prevent the formation of polycrystalline material.

-

-

Crystal Mounting and Data Collection:

-

Objective: To mount the crystal and collect diffraction data.

-

Methodology: A suitable crystal is selected under a microscope and mounted on a goniometer head. The analysis is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structural model. The crystal is rotated in a beam of monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.

-

-

Structure Solution and Refinement:

-

Objective: To build a 3D model of the molecule from the diffraction data.

-

Methodology: Sophisticated software is used to process the diffraction data and generate an initial electron density map, from which the positions of the atoms are determined. The model is then refined to achieve the best possible fit with the experimental data. The final output confirms the atomic connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral center.

-

-

Analytical Control: Ensuring Purity and Identity

Robust analytical methods are the cornerstone of quality control, ensuring that the compound meets the required specifications for identity, strength, and purity. For a chiral compound, this extends to enantiomeric purity.

3.1. Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive technique for separating and quantifying the (S)- and (R)-enantiomers.

Caption: Workflow for chiral HPLC method development and analysis.

Protocol: Step-by-Step Chiral HPLC Method Development

-

CSP Column Selection:

-

Rationale: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent separation for a wide range of chiral compounds, including amino acids.[7][8] Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are also excellent choices, particularly for underivatized amino acids.

-

Action: Screen several polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under normal-phase conditions.

-

-

Mobile Phase Optimization (Normal Phase):

-

Rationale: Normal-phase chromatography (using non-polar mobile phases) often provides better selectivity on polysaccharide CSPs.

-

Action: Start with a mobile phase of Hexane:Isopropanol (IPA) in a 90:10 ratio. To improve peak shape and interaction with the zwitterionic analyte, add a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%).

-

Optimization: Systematically vary the percentage of the polar modifier (IPA). Increasing the IPA content will generally decrease retention times. The goal is to achieve baseline separation of the enantiomers with a reasonable run time.

-

-

System Parameters:

-

Flow Rate: Set to a standard rate, typically 1.0 mL/min for a 4.6 mm ID column.

-

Detection: Use a UV detector set to a wavelength where the bromophenyl group has strong absorbance, such as 220 nm.

-

Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

-

-

Validation:

-

Rationale: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

-

Action: Inject a racemic standard to confirm the identity of the two enantiomer peaks. Spike the (S)-enantiomer sample with a small amount of the (R)-enantiomer to confirm the elution order and demonstrate the method's ability to quantify the unwanted enantiomer at low levels (Limit of Quantification, LOQ).

-

Stability and Storage Recommendations

The chemical and physical stability of a drug substance is critical to ensure its quality and safety over its shelf life.

-

Storage Conditions: The compound should be stored in well-closed containers, protected from light, in a cool, dry, and well-ventilated area.[9][10] Inert atmosphere storage is also recommended to prevent potential oxidative degradation.[6]

-

Chemical Stability: Under recommended storage conditions, the compound is generally stable.[9] However, potential degradation pathways to consider during forced degradation studies include:

-

Racemization: The chiral center could potentially racemize under harsh pH (especially basic) or thermal conditions, leading to a loss of stereochemical purity.

-

Decarboxylation: At high temperatures, amino acids can undergo decarboxylation.

-

Oxidation: The amine group could be susceptible to oxidation.

-

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for drug discovery. Its physical characteristics—from the melting point that dictates its thermal stability to the subtle stereochemical features that demand sophisticated chiral analysis—are all critical parameters that influence its application. The technical insights and protocols detailed in this guide provide a robust framework for scientists to handle, analyze, and utilize this valuable compound with confidence, ensuring the integrity of their research and the quality of the advanced intermediates and active pharmaceutical ingredients derived from it.

References

-

PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information for a related publication showing characterization of similar compounds. [Link]

-

PubChem. (R)-2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

NIST WebBook. 4-Bromophenylacetic acid. [Link]

-

Reagentia. This compound HYDROCHLORIDE. [Link]

-

Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

-

Phenomenex. Chiral HPLC Separations Guide. [Link]

-

PubChemLite. 2-amino-2-(4-bromophenyl)acetic acid (C8H8BrNO2). [Link]

Sources

- 1. This compound 97% | CAS: 848188-26-1 | AChemBlock [achemblock.com]

- 2. 848188-26-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 6934098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID | 71079-03-3 [amp.chemicalbook.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

(S)-2-Amino-2-(4-bromophenyl)acetic acid molecular weight and formula

An In-depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)acetic Acid: Synthesis, Analysis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound, a non-proteinogenic α-amino acid, serves as a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid phenylglycine scaffold, substituted with a bromine atom, offers unique steric and electronic properties that are leveraged to enhance the pharmacological profiles of therapeutic agents. This guide provides an in-depth exploration of the core chemical principles surrounding this compound, focusing on robust methodologies for its enantioselective synthesis, comprehensive analytical characterization, and strategic applications in pharmaceutical research. The protocols and insights presented herein are curated for researchers, chemists, and drug development professionals, emphasizing both theoretical understanding and practical, field-proven application.

Core Physicochemical Properties

The fundamental properties of this compound are essential for its handling, reaction setup, and analytical characterization. These key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 848188-26-1 | [2] |

| Appearance | Light gray powder | [2] |

| IUPAC Name | (2S)-2-amino-2-(4-bromophenyl)acetic acid | [1] |

| Synonyms | (S)-4-Bromophenylglycine | [1] |

| Hydrochloride Salt CAS | 1391529-06-8 | [3] |

| Hydrochloride Salt Formula | C₈H₉BrClNO₂ | [4] |

| Hydrochloride Salt M.W. | 266.52 g/mol | [4] |

Strategies for Enantioselective Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, securing an enantiomerically pure supply of the (S)-enantiomer is paramount. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.

Direct Asymmetric Synthesis: The Chiral Auxiliary-Mediated Strecker Reaction

The most elegant and efficient method to produce a single enantiomer is through an asymmetric reaction. The Strecker synthesis, a classic method for producing α-amino acids, can be rendered asymmetric by using a chiral amine as an auxiliary.[5] This auxiliary transiently imparts its stereochemical information to the molecule, directing the addition of cyanide to one face of the imine intermediate.

Causality of Stereocontrol: The chiral auxiliary, such as (S)-1-(4-methoxyphenyl)ethylamine, reacts with the starting aldehyde (4-bromobenzaldehyde) to form a chiral imine. The bulky substituent on the auxiliary sterically hinders one face of the imine, forcing the nucleophilic cyanide to attack from the less hindered face. This results in the preferential formation of one diastereomer of the resulting α-aminonitrile. Subsequent hydrolysis removes the auxiliary and converts the nitrile to a carboxylic acid, yielding the desired (S)-amino acid with high enantiopurity.[2]

Experimental Protocol: Asymmetric Strecker Synthesis [2]

-

Imine Formation & Cyanide Addition: To a solution of 4-bromobenzaldehyde (1.0 eq) and (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., methanol), add sodium cyanide (1.1 eq). Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Isolation of α-Aminonitrile: Upon completion, concentrate the reaction mixture. The resulting diastereomerically enriched α-aminonitrile can often be purified by crystallization due to its crystalline nature. This step is critical as it significantly enhances the enantiomeric purity.

-

Hydrolysis and Auxiliary Cleavage: Heat the purified aminonitrile in 6 M aqueous HCl at reflux for 6-12 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Product Isolation: Cool the reaction mixture. The product, often as a hydrochloride salt, may precipitate. Alternatively, neutralize the solution and extract the product. Further purification can be achieved by recrystallization.

Chiral Resolution: The Enzymatic Kinetic Approach

An alternative, industrially scalable strategy involves the synthesis of a racemic mixture followed by the separation of the enantiomers. Enzymatic kinetic resolution is a powerful technique that exploits the high stereoselectivity of enzymes.[6]

Principle of Enzymatic Resolution: A racemic mixture of N-acetyl-2-amino-2-(4-bromophenyl)acetic acid is subjected to hydrolysis by an acylase enzyme. The enzyme, being chiral, selectively recognizes and catalyzes the hydrolysis of the N-acetyl group from one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other. This leaves the unreacted N-acetyl-(R)-amino acid and the free (S)-amino acid, which can be easily separated based on their different chemical properties (e.g., solubility in acidic/basic solutions). The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[7]

Experimental Protocol: Enzymatic Kinetic Resolution

-

Racemate Preparation: Synthesize racemic 2-amino-2-(4-bromophenyl)acetic acid via a standard Strecker reaction[5] and subsequently protect the amino group via acetylation with acetic anhydride to yield N-acetyl-(R,S)-4-bromophenylglycine.

-

Enzymatic Hydrolysis: Dissolve the N-acetylated racemate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add an appropriate acylase (e.g., commercially available Lipase from Candida rugosa or Acylase I from Aspergillus melleus).[6] Stir the mixture at a controlled temperature (e.g., 37 °C) and monitor the reaction progress (e.g., by chiral HPLC) until ~50% conversion is reached.

-

Workup and Separation: Acidify the reaction mixture with HCl to pH ~2. Extract the unreacted N-acetyl-(R)-amino acid with an organic solvent (e.g., ethyl acetate). The desired (S)-amino acid will remain in the aqueous layer as the hydrochloride salt.

-

Isolation: Isolate the (S)-amino acid from the aqueous layer by neutralization and crystallization or ion-exchange chromatography.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

While a complete dataset for the target molecule is not publicly available, data from closely related analogs provide a strong indication of the expected spectral features.[2]

-

¹H NMR (in D₂O):

-

δ ~7.4-7.6 ppm (m, 4H): Aromatic protons of the bromophenyl ring, typically appearing as two sets of doublets (an AA'BB' system).

-

δ ~5.1 ppm (s, 1H): The α-proton (CH-N). Its integration (1H) and singlet nature (no adjacent protons) are characteristic.

-

-

¹³C NMR (in D₂O):

-

δ ~170-175 ppm: Carboxylic acid carbon (C=O).

-

δ ~120-135 ppm: Aromatic carbons. The carbon attached to bromine will be at the lower field (~123 ppm), while the other aromatic carbons will appear in the typical range.

-

δ ~56-58 ppm: The α-carbon (CH-N).

-

-

Infrared (IR) Spectroscopy:

-

Broad absorption from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid and N-H stretch of the amine salt).

-

Strong absorption around ~1730-1750 cm⁻¹ (C=O stretch of the carboxylic acid).

-

Absorptions in the ~1500-1600 cm⁻¹ range (aromatic C=C stretching).

-

Determination of Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee%) of the synthesized product.

Principle of Separation: The enantiomers are passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with each enantiomer, forming transient complexes of different stabilities. This differential interaction causes one enantiomer to be retained longer on the column, resulting in their separation and detection as two distinct peaks.

Protocol for Chiral HPLC Analysis

-

Column Selection: Utilize a polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, which are known to be effective for separating amino acid derivatives.[7]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of hexane and ethanol (e.g., 90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape for the acidic analyte.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate the area of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Applications in Drug Discovery and Development

The incorporation of non-proteinogenic amino acids like (S)-4-bromophenylglycine is a validated strategy for developing novel therapeutics.

-

Peptidomimetics and Constrained Peptides: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Replacing a standard amino acid with (S)-4-bromophenylglycine can introduce conformational constraints and increase resistance to enzymatic degradation. The bulky bromophenyl group can force a peptide backbone into a specific secondary structure (e.g., a β-turn), which may be required for potent binding to a biological target.

-

Privileged Structural Motif: The α-arylglycine core is a "privileged scaffold" found in numerous biologically active molecules, including major antibiotics like amoxicillin and vancomycin.[2] (S)-4-bromophenylglycine serves as a valuable starting material for synthesizing complex molecules where the 4-bromo position can be further functionalized, for example, via Suzuki or other cross-coupling reactions, to build molecular diversity.[8]

-

Pro-drug and Linker Chemistry: The amino and carboxyl groups provide handles for conjugation, making it a candidate for use in pro-drug strategies or as a linker to attach a drug to a targeting moiety.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of sophisticated and effective pharmaceuticals. A thorough understanding of its stereocontrolled synthesis, whether through direct asymmetric methods or efficient resolution, is fundamental to its application. Coupled with rigorous analytical validation, particularly chiral HPLC, researchers can confidently incorporate this building block into drug discovery pipelines, leveraging its unique structural features to address complex therapeutic challenges.

References

-

PubChem. Compound Summary for CID 2764157, 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Brückner, R. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. ResearchGate. [Link]

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

-

Caine, H. S., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(11), 4563–4573. [Link]

-

Marvel, C. S., & Sperry, W. M. p-BROMOPHENACYL BROMIDE. Organic Syntheses, Coll. Vol. 1, p. 95 (1941); Vol. 8, p. 28 (1928). [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

NIST. Chemistry WebBook, SRD 69: Benzaldehyde, 4-bromo-. National Institute of Standards and Technology. [Link]

- Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.

- Kaptein, B., et al. (2008). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Organic Letters, 10(14), 2999–3002.

- Raushel, F. M. (2002). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 124(12), 2836–2837.

-

Rzepa, H. (2010). Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. [Link]

-

LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

-

Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]

-

Reagentia. This compound HYDROCHLORIDE. [Link]

-

SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

Wikipedia. 4-Bromophenylacetic acid. [Link]

-

Doc Brown's Chemistry. 1,2-dibromoethane 1H proton nmr spectrum. [Link]

-

PubChem. Compound Summary for CID 24729687, 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

NIST. Chemistry WebBook, SRD 69: 4-Bromophenylacetic acid. National Institute of Standards and Technology. [Link]

-

MedlinePlus. Drugs beginning with S. [Link]

-

NIST. Chemistry WebBook, SRD 69: 4-Bromophenyl ether. National Institute of Standards and Technology. [Link]

Sources

- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound hydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride | C8H9BrClNO2 | CID 24729687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.pitt.edu [sites.pitt.edu]

An In-Depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, represents a chiral scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereogenic center and a synthetically versatile bromophenyl moiety, make it a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of this compound and its analogs. We will delve into established and emerging synthetic strategies for achieving high enantiopurity, explore various derivatization pathways to generate diverse chemical libraries, and discuss the prospective biological activities and mechanisms of action based on analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel pharmaceuticals based on this promising scaffold.

Introduction: The Significance of the this compound Scaffold

Chiral α-amino acids and their derivatives are fundamental building blocks in the development of a vast array of pharmaceuticals.[1] The introduction of a specific stereochemistry and unique side chains can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of a molecule. The this compound scaffold, also known as (S)-4-bromophenylglycine, is particularly noteworthy for several reasons:

-

Stereochemical Definition: The (S)-configuration at the α-carbon is a crucial determinant of biological recognition and activity.

-

Synthetic Versatility: The bromine atom on the phenyl ring serves as a versatile synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

-

Structural Rigidity and Lipophilicity: The phenyl ring imparts a degree of rigidity and lipophilicity to the molecule, which can be advantageous for binding to biological targets.

-

Analog to Natural Amino Acids: As an analog of natural amino acids like phenylalanine and tyrosine, it can be readily incorporated into peptide and peptidomimetic structures.

These features make this compound a compelling starting point for the design of enzyme inhibitors, receptor modulators, and other bioactive compounds.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry.[2] Several strategies can be employed to obtain the desired (S)-enantiomer of 2-amino-2-(4-bromophenyl)acetic acid.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and powerful method for the preparation of α-amino acids.[3] The asymmetric variant of this reaction, starting from 4-bromobenzaldehyde, is a direct approach to enantiomerically enriched products.

Reaction Causality: This one-pot, three-component reaction involves the formation of an imine from 4-bromobenzaldehyde and an ammonia source, followed by the enantioselective addition of a cyanide source (e.g., HCN or TMSCN) catalyzed by a chiral catalyst. The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid. The choice of the chiral catalyst is critical for achieving high enantioselectivity. Chiral thiourea derivatives and metal complexes (e.g., zirconium or titanium-based) with chiral ligands have been successfully employed in asymmetric Strecker reactions.[4]

Experimental Protocol: General Catalytic Asymmetric Strecker Synthesis

-

Imine Formation (in situ): To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene, CH2Cl2) at room temperature, add an amine source (e.g., ammonia, benzylamine) (1.1 eq).

-

Catalyst Addition: Add the chiral catalyst (e.g., a chiral thiourea or a pre-formed chiral metal complex) (0.01-0.1 eq).

-

Cyanide Addition: Cool the reaction mixture to the optimal temperature for the catalyst (typically between -78 °C and room temperature) and add the cyanide source (e.g., TMSCN, HCN) (1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Work-up and Hydrolysis: Quench the reaction and perform an appropriate work-up. The resulting N-protected α-aminonitrile is then subjected to acidic or basic hydrolysis to yield the α-amino acid.

-

Purification: The final product is purified by recrystallization or chromatography.

Logical Relationship: Asymmetric Strecker Synthesis Workflow

Caption: Workflow of the Asymmetric Strecker Synthesis.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining the (S)-enantiomer from a racemic mixture of 2-amino-2-(4-bromophenyl)acetic acid or its derivatives.

Reaction Causality: This method relies on the stereoselectivity of enzymes, such as lipases or acylases. A racemic mixture of an N-acyl-2-amino-2-(4-bromophenyl)acetic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer acylated. The resulting free amino acid and the acylated amino acid can then be separated based on their different physical properties (e.g., solubility).

Experimental Protocol: General Enzymatic Resolution of N-Acyl-DL-4-bromophenylglycine

-

Substrate Preparation: Synthesize the N-acyl derivative (e.g., N-acetyl) of racemic 2-amino-2-(4-bromophenyl)acetic acid.

-

Enzymatic Reaction: Dissolve the N-acyl-DL-4-bromophenylglycine in a suitable buffer solution at the optimal pH for the chosen enzyme (e.g., porcine kidney acylase). Add the enzyme and incubate the mixture at the optimal temperature (e.g., 37 °C).

-